

Application Note and Protocol: Strecker Synthesis of 2-Amino-2-methylpropanenitrile

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanenitrile

Cat. No.: B028548

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Abstract

This document provides a detailed experimental protocol for the synthesis of **2-Amino-2-methylpropanenitrile** via the Strecker reaction. The Strecker synthesis is a robust and historically significant method for producing α -amino acids and their nitrile precursors.[1] This protocol utilizes acetone, ammonium chloride, and sodium cyanide as readily available starting materials. The methodology is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward route to a valuable chemical intermediate. Safety precautions for handling highly toxic cyanide reagents are explicitly detailed.

Introduction

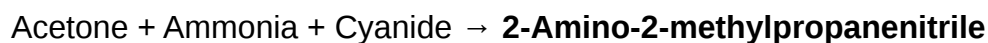
2-Amino-2-methylpropanenitrile, also known as α -aminoisobutyronitrile, is a valuable bifunctional organic compound containing both an amino and a nitrile group on the same carbon atom.[2] This structure makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.[2] Notably, it serves as a key intermediate in the production of the polymerization initiator azobisisobutyronitrile (AIBN) and in the synthesis of certain pharmaceutical agents.[3]

The Strecker synthesis, first described by Adolph Strecker in 1850, is a classic multi-component reaction that forms an α -aminonitrile from an aldehyde or ketone, ammonia, and cyanide.[1][3][4] This protocol adapts the Strecker reaction for the synthesis of **2-Amino-2-methylpropanenitrile** from acetone. The reaction proceeds through the initial formation of an

imine from acetone and ammonia, which is then attacked by a cyanide nucleophile to yield the target α -aminonitrile.^{[4][5]}

Reaction Scheme

The overall reaction is as follows:



The reaction mechanism involves two key steps:

- Imine Formation: Acetone reacts with ammonia (generated in situ from ammonium chloride) to form an imine intermediate, with the elimination of water.^[4]
- Cyanide Addition: The cyanide ion then performs a nucleophilic attack on the imine carbon to form the stable α -aminonitrile product.^{[4][5]}

Experimental Protocol

This protocol is based on established Strecker synthesis procedures.^[3]

3.1 Materials and Equipment

- Reagents:
 - Ammonium chloride (NH_4Cl)
 - Sodium cyanide (NaCN)
 - Acetone ($(\text{CH}_3)_2\text{CO}$)
 - Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Deionized water
- Equipment:

- Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Fume hood

3.2 Safety Precautions

- **EXTREME TOXICITY HAZARD:** Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.^[6] All operations involving sodium cyanide must be performed in a certified chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles at all times.
- **Waste Disposal:** All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols. A common method involves treatment with an excess of bleach (sodium hypochlorite) in an alkaline solution.

3.3 Step-by-Step Procedure

- **Reaction Setup:** In a 250 mL three-neck round-bottom flask, dissolve 15.5 g of ammonium chloride in 50 mL of deionized water.^[3]
- **Addition of Acetone:** Add 15 mL of acetone to the ammonium chloride solution.
- **Cooling:** Place the flask in an ice-water bath and begin vigorous stirring. Allow the mixture to cool to 0-5 °C.^[3] Maintaining this low temperature is crucial to control the exothermic reaction.^[3]

- Preparation of Cyanide Solution: In a separate beaker, carefully dissolve 11.9 g of sodium cyanide in 25 mL of deionized water.^[3] (Caution: Highly toxic).
- Addition of Cyanide: Slowly add the sodium cyanide solution to the cooled acetone mixture via a dropping funnel over a period of approximately 1 hour. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
- Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
- Work-up - Extraction:
 - Transfer the reaction mixture to a separatory funnel.
 - Add 50 mL of diethyl ether, shake gently, and allow the layers to separate.
 - Collect the upper organic (ether) layer.
 - Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
- Drying and Solvent Removal:
 - Combine all the organic extracts.
 - Dry the combined ether solution over anhydrous sodium sulfate.
 - Decant or filter the dried solution to remove the drying agent.
 - Remove the diethyl ether using a rotary evaporator under reduced pressure to yield the crude **2-Amino-2-methylpropanenitrile** as an oil.

3.4 Purification (Optional)

The crude product can be purified by vacuum distillation. The free base is a colorless to pale yellow liquid.^[7] For enhanced stability and easier handling, the product can be converted to its hydrochloride salt by dissolving the free base in diethyl ether and bubbling dry hydrogen chloride gas through the solution, which causes the salt to precipitate.^[3]

Data Presentation

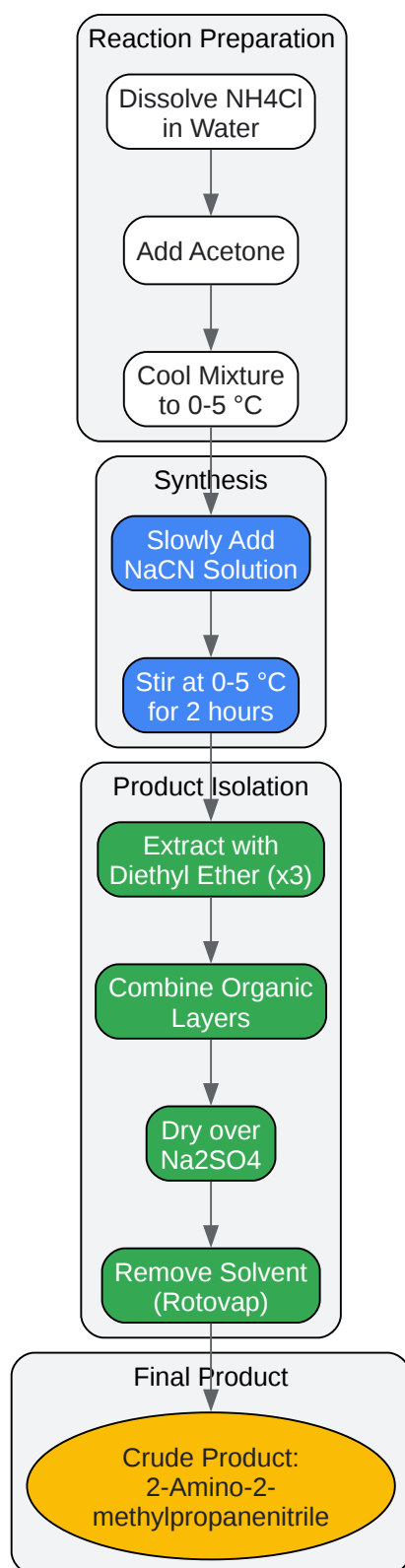
The following table summarizes the typical quantities and expected results for this synthesis.

Parameter	Value	Reference
Reactants		
Acetone	15 mL (0.204 mol)	Protocol
Ammonium Chloride	15.5 g (0.290 mol)	[3]
Sodium Cyanide	11.9 g (0.243 mol)	[3]
Product		
Chemical Name	2-Amino-2-methylpropanenitrile	
Molecular Formula	C ₄ H ₈ N ₂	[7]
Molar Mass	84.12 g/mol	
Theoretical Yield	17.16 g	Calculated
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	51-52 °C @ 15 Torr	[8]

Note: Actual yield may vary depending on reaction conditions and purification efficiency.

Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.



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Caption: Experimental workflow for the Strecker synthesis.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. The user assumes all responsibility for safety and compliance with regulations.

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